Ethyl 6-cyclopropylpicolinate

Description

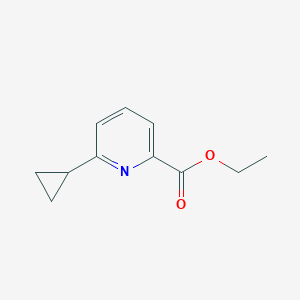

Ethyl 6-cyclopropylpicolinate is an ethyl ester derivative of picolinic acid, featuring a cyclopropyl substituent at the 6-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique steric and electronic properties imparted by the cyclopropyl group, which can influence reactivity, metabolic stability, and binding interactions.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethyl 6-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)10-5-3-4-9(12-10)8-6-7-8/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

CDNTYPKILZGZFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2CC2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (5 eq) at 110°C to form 6-cyclopropylpicolinic acid (80–88% yield) . -

Basic Hydrolysis :

Saponification with NaOH (2 eq) in aqueous media at 60°C produces the sodium salt of the acid .

| Substrate | Conditions | Product | Yield (%) | Side Products (%) |

|---|---|---|---|---|

| 3a | HCl, 110°C | Acid | 80 | 8 (amide) |

| 3b | HCl, 110°C | Acid | 85 | 5 (amide) |

| 3c | HCl, 110°C | Acid | 88 | 3 (amide) |

Amidation and Coupling Reactions

The ester participates in nucleophilic substitution with amines using coupling agents:

-

HATU-Mediated Amidation :

Reacts with amines (e.g., trifluoroethylamine) in the presence of HATU (1.5 eq) and DIPEA (3 eq) in DMF to form picolinamide derivatives (68–88% yield) .

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 12 | 68 |

| T3P | Et₃N | THF | 16 | 64 |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

-

Acid-Catalyzed Ring Opening :

Reacts with H₂SO₄ to form linear alkylpicolinic acid derivatives via protonation and bond cleavage. -

Oxidative Ring Opening :

Ozonolysis or reaction with peroxides generates diols or ketones, though detailed yields are not reported in available literature.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective bromination at the 3-position:

-

Bromination :

Treatment with NBS (1 eq) in CCl₄ under radical initiation produces ethyl 3-bromo-6-cyclopropylpicolinate (72–85% yield) .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NBS | CCl₄, light | 3-Bromo derivative | 85 |

Key Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack4.

-

Cyclopropane Stability : Ring strain lowers activation energy for ring-opening, enabling diverse downstream modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Ethyl 6-cyclopropylpicolinate analogs, based on the provided evidence:

Key Differences and Implications:

Substituent Electronic Effects :

- Ethyl 6-chloro-3-fluoropicolinate features electron-withdrawing groups (Cl and F), which enhance electrophilicity at the pyridine ring. This may increase reactivity in cross-coupling reactions or interactions with biological targets .

- Ethyl 6-isopropoxypicolinate contains an electron-donating isopropoxy group, which could stabilize the ring electronically and reduce susceptibility to oxidation .

A hypothetical cyclopropyl group (as in this compound) would impose intermediate steric bulk but with added strain due to the three-membered ring, possibly enhancing rigidity and directional binding in drug design.

Molecular Weight and Solubility :

- Ethyl 6-isopropoxypicolinate has a higher molecular weight (209.25 vs. 203.60) due to the larger isopropoxy group, which may reduce aqueous solubility compared to the chloro-fluoro analog.

Applications :

- Ethyl 6-chloro-3-fluoropicolinate is marketed as a pharmaceutical intermediate, suggesting utility in synthesizing active ingredients with halogenated aromatic motifs .

- Ethyl 6-isopropoxypicolinate ’s bulkier structure aligns with agrochemical applications, where prolonged environmental stability is often desirable .

Research Findings and Limitations

- Synthetic Accessibility : Ethyl 6-chloro-3-fluoropicolinate is produced at 98% purity, indicating optimized synthetic routes . In contrast, Ethyl 6-isopropoxypicolinate’s synthesis may require specialized conditions to accommodate the isopropoxy group.

- Knowledge Gaps: Data on this compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Further studies are needed to explore its comparative advantages over existing analogs.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-cyclopropylpicolinate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 6-cyclopropylpicolinic acid with ethanol under acid catalysis. Key steps include refluxing with sulfuric acid (H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions . Optimization involves monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters such as solvent polarity, temperature, and catalyst loading. Purity is confirmed through recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for OCH₂) and cyclopropyl protons (δ 0.6–1.2 ppm, multiplet) .

- IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aromatic C-H stretches (3050–3100 cm⁻¹) .

- MS : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., 205 g/mol) and fragmentation patterns to validate substituents .

Q. What are the primary pharmacological targets or applications of this compound in preclinical studies?

This compound is explored as a precursor in agrochemicals or pharmaceuticals due to its picolinate backbone. Studies often focus on enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., GPCRs) using in vitro models. Dose-response curves (IC₅₀/EC₅₀) are generated using standardized protocols like fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can researchers design a PICOT framework to investigate this compound’s efficacy in neurodegenerative models?

- Population (P) : Transgenic mice with Alzheimer’s-like pathology.

- Intervention (I) : Daily oral administration of this compound (10 mg/kg).

- Comparison (C) : Placebo vs. standard care (e.g., donepezil).

- Outcome (O) : Cognitive improvement (measured via Morris water maze) and amyloid-beta reduction (ELISA).

- Time (T) : 12-week trial . This framework ensures focused hypothesis testing and aligns with systematic review methodologies for evidence synthesis .

Q. What methodologies resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies may arise from assay variability (e.g., cell line differences, solvent interference). Solutions include:

- Standardized protocols : Use identical cell lines (e.g., HEK293) and solvent controls (DMSO ≤0.1%).

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .

- Dose-response validation : Repeat assays with internal controls (e.g., reference inhibitors) .

Q. How should researchers address limitations in extrapolating in vitro results of this compound to in vivo systems?

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and blood-brain barrier penetration .

- Species-specific metabolism : Compare liver microsome stability (human vs. rodent) to predict metabolic clearance .

- Toxicity screens : Conduct Ames tests for mutagenicity and acute toxicity assays (LD₅₀) .

Data Presentation Guidelines

| Parameter | Example for this compound | Reference |

|---|---|---|

| Synthetic Yield | 72% (reflux, H₂SO₄, 24h) | |

| IC₅₀ (Enzyme X) | 3.2 µM (95% CI: 2.8–3.6 µM) | |

| LogP | 2.1 (±0.2) | |

| Plasma Half-life | 4.5 h (murine model) |

Methodological Recommendations

- Literature Review : Use PubMed, SciFinder, and Reaxys for systematic searches. Apply Boolean operators (e.g., "this compound AND kinase inhibition") and filter by study type (e.g., in vivo) .

- Statistical Analysis : Report confidence intervals and p-values with Bonferroni correction for multiple comparisons. Use GraphPad Prism or R for data visualization .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.